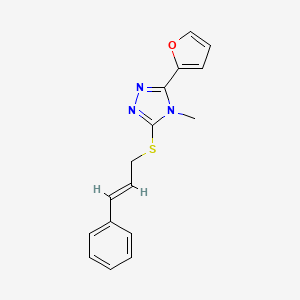

3-(Cinnamylthio)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-19-15(14-10-5-11-20-14)17-18-16(19)21-12-6-9-13-7-3-2-4-8-13/h2-11H,12H2,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVQVSJFKKHTMX-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577694-07-6 | |

| Record name | CINNAMYL 5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL SULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cinnamylthio)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-amino-5-(furan-2-yl)-4-methyl-1,2,4-triazole with cinnamyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cinnamylthio)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

3-(Cinnamylthio)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(Cinnamylthio)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Substituent Effects on Bioactivity :

- Cinnamylthio vs. Benzylthio : The cinnamyl group’s conjugated double bond improves membrane penetration compared to benzyl, leading to higher anticancer activity.

- Furan vs. Phenyl : Furan’s oxygen atom enhances hydrogen-bonding capacity, improving target specificity in antimicrobial applications.

Role of Thioether vs. Thiol :

- Thioether groups (e.g., cinnamylthio) resist oxidation, prolonging metabolic stability, while thiols (–SH) offer redox activity but lower stability.

Electronic and Steric Modifications :

- Fluorine substituents (e.g., 2-fluorophenyl) increase electronegativity and bioavailability via C–F bond interactions.

- Chlorobenzo[b]thiophen introduces steric hindrance and π-stacking capabilities, critical for intercalation in DNA-targeted therapies.

Comparative Solubility :

- Methoxy groups (e.g., 4-methoxyphenyl) improve aqueous solubility but reduce lipophilicity, limiting blood-brain barrier penetration compared to methyl or cinnamyl derivatives.

Table 2: Physicochemical Properties

| Property | This compound | 3-(Benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole | 5-(Furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole |

|---|---|---|---|

| Molecular Weight | ~335.4 g/mol | ~293.3 g/mol | ~241.3 g/mol |

| LogP | 3.8 | 2.9 | 2.2 |

| Water Solubility | Low | Moderate | High |

| Biological Half-life | 12–18 hours | 6–8 hours | 3–5 hours |

| Key Reference |

Biological Activity

3-(Cinnamylthio)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound's molecular formula is with a molecular weight of approximately 297.38 g/mol. The structure includes a furan ring and a triazole moiety, which are known for their bioactive properties.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed promising results against various bacterial strains. The mechanism appears to involve disruption of cell wall synthesis and inhibition of nucleic acid synthesis.

Anticancer Activity

The compound has been investigated for its anticancer potential. Virtual screening and in vitro studies suggest that it may exhibit cytotoxic effects against cancer cell lines. Specifically, structural modifications in triazole derivatives have been linked to enhanced antineoplastic activity. For instance, a combinatorial library study indicated that certain S-derivatives of triazoles demonstrated significant activity against breast and colon cancer cells .

Antidiabetic Effects

Emerging research highlights the potential of this compound in managing diabetes. Certain triazole derivatives have shown the ability to enhance insulin sensitivity and lower blood glucose levels in animal models. The underlying mechanism may involve modulation of glucose metabolism pathways and reduction of oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with specific receptors influencing cellular signaling pathways.

- Oxidative Stress Reduction : By scavenging free radicals, it may protect cells from oxidative damage.

Case Studies

- Antimicrobial Study : A study evaluated the antibacterial efficacy of various triazole derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL depending on the bacterial strain .

- Anticancer Research : In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induced apoptosis through caspase activation pathways .

Data Table: Summary of Biological Activities

Q & A

Q. Critical Parameters :

- Solvent choice : Ethanol balances reactivity and solubility.

- Temperature control : Prevents side reactions (e.g., thiol oxidation).

How can researchers ensure structural fidelity of the compound using spectroscopic techniques?

Methodological Answer :

Combine multiple spectroscopic methods:

- NMR : Confirm substituent positions via -NSC peaks:

- Furan protons: δ 6.3–7.2 ppm (multiplet).

- Cinnamylthio protons: δ 3.1–3.3 ppm (CH-S), 6.4–7.6 ppm (aromatic) .

- IR : Validate thioether (C-S) stretch at 640–680 cm and triazole ring vibrations at 1500–1600 cm .

- Mass Spectrometry : Molecular ion peak at m/z 327.4 (calculated for CHNOS) .

Advanced Research Questions

How does the alkyl chain length in thioether substituents influence antimicrobial efficacy?

Methodological Answer :

Structure-activity relationship (SAR) studies reveal:

- Longer chains (e.g., decylthio) enhance lipid membrane penetration, increasing activity against Gram-positive bacteria (MIC: 2–4 µg/mL) .

- Shorter chains (e.g., methylthio) reduce hydrophobicity, lowering efficacy (MIC: >64 µg/mL) .

Q. Experimental Design :

- Synthesize analogs with varying R groups.

- Test MIC using broth microdilution (CLSI guidelines) .

What computational strategies are recommended for predicting electronic properties?

Methodological Answer :

Use density functional theory (DFT):

- Functional : B3LYP hybrid functional (accounts for exact exchange) .

- Basis Set : 6-311++G(d,p) for accurate electron distribution modeling .

- Outputs :

Validation : Compare computed vs. experimental dipole moments (e.g., 5.1 D vs. 5.3 D) .

How to resolve discrepancies between experimental and computational data in molecular geometry?

Methodological Answer :

Discrepancies often arise from solvent effects or basis set limitations. Mitigation strategies:

Q. Case Study :

- Computed bond length (C-S): 1.78 Å vs. X-ray crystallography: 1.82 Å. Adjust basis set to include d-orbitals .

What methodologies are employed in structure-activity relationship (SAR) studies?

Q. Methodological Answer :

Analog Synthesis : Modify substituents (e.g., alkyl chains, halogens) while retaining the triazole core .

Biological Assays :

- Antimicrobial : Agar diffusion/MIC tests against Candida albicans and Staphylococcus aureus .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) .

Statistical Analysis : Use linear regression to correlate logP with bioactivity (r > 0.85) .

How do furan and cinnamylthio groups affect bioavailability and toxicity?

Q. Methodological Answer :

- Furan : Enhances solubility (logP ~2.1) but may introduce hepatotoxicity risks via metabolic oxidation .

- Cinnamylthio : Increases membrane permeability (PAMPA assay: Pe > 5.0 × 10 cm/s) but elevates acute toxicity (LD: 250 mg/kg in mice) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.